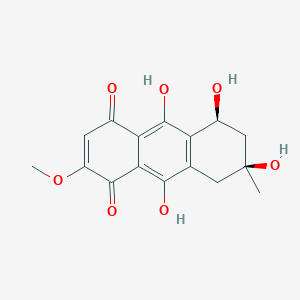
Austrocortirubin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Austrocortirubin is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
One common approach is the palladium(II)-catalyzed oxycarbonylation of unsaturated polyols, which allows for the formation of the anthracene core with high stereoselectivity . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Austrocortirubin undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives with altered electronic properties.
科学的研究の応用
Antitumor Activity
Austrocortirubin exhibits significant antitumor properties, making it a compound of interest in cancer research. Various studies have highlighted its efficacy against multiple cancer types:
- In vitro Studies : Research indicates that this compound can inhibit the growth of human glioma, hepatoma, prostate cancer, and breast cancer cells, with IC50 values ranging from 3.0 to 9.6 mM . A study by Xie et al. (2010) demonstrated that this compound induces apoptosis in these cancer cells through the Akt/FOXO signaling pathway .
- In vivo Studies : In animal models, this compound has been shown to suppress tumor growth significantly. For instance, SZ-685C, a derivative of this compound, was reported to inhibit tumor growth in nude mice by inducing apoptosis .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial potential:
- Bacterial Inhibition : The compound has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. It showed minimum inhibitory concentrations (MICs) as low as 0.422 μM against the H37Rv strain . Additionally, it exhibits potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Fungal Activity : Research has indicated that this compound can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus flavus, which are significant in clinical settings .
Case Studies
Several case studies have documented the applications of this compound:
| Study Reference | Application | Findings |
|---|---|---|
| Xie et al., 2010 | Antitumor | Inhibited growth of glioma and hepatoma cells; induced apoptosis via Akt/FOXO pathway |
| Choomuenwai et al., 2012 | Antimicrobial | Demonstrated efficacy against Mycobacterium tuberculosis with MIC values indicating strong antibacterial activity |
| Wang et al., 2015 | Synergistic Effects | Enhanced cytotoxicity of methotrexate against KB cells; reduced drug resistance in leukemia models |
作用機序
The mechanism of action of Austrocortirubin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
類似化合物との比較
Similar Compounds
(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane: This compound shares a similar stereochemistry but has a different core structure and functional groups.
(5S,7S,10R,11S)-cucumene: A sesquiterpene with a linear triquinane scaffold, which differs in its carbon skeleton and functional groups.
Uniqueness
What sets Austrocortirubin apart is its combination of multiple hydroxyl groups, a methoxy group, and a methyl group on an anthracene core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H16O7 |
|---|---|
分子量 |
320.29 g/mol |
IUPAC名 |
(5S,7S)-5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3/t8-,16-/m0/s1 |
InChIキー |
WWTHHBSODPGTAK-PWJLMRLQSA-N |
異性体SMILES |
C[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
正規SMILES |
CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
同義語 |
(1S,3S)-austrocortirubin austrocortirubin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















